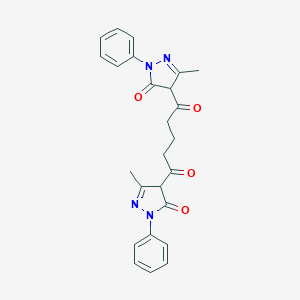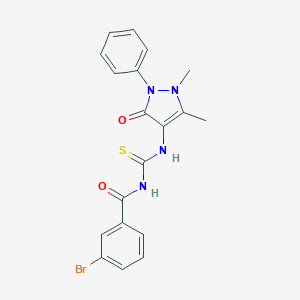![molecular formula C18H15FN4O2S B293444 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293444.png)
6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as EFTT, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of topoisomerase IIα, a crucial enzyme involved in DNA replication and cell division. Additionally, 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to modulate the expression of various proteins involved in the cell cycle, including cyclin D1, cyclin E, and CDK2.
Biochemical and Physiological Effects:
6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. Additionally, 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high potency and selectivity against cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
Several future directions can be explored for the development of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential therapeutic agent. These include the optimization of its chemical structure to improve its solubility and pharmacokinetic properties, the evaluation of its efficacy in in vivo animal models, and the investigation of its potential synergistic effects with other anticancer agents. Additionally, the potential applications of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in other disease conditions, such as inflammation and viral infections, can also be explored.
Méthodes De Synthèse
The synthesis of 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2-ethoxyaniline with ethyl chloroformate to obtain the corresponding carbamate intermediate. This intermediate is then treated with sodium azide to form the triazole ring, followed by the reaction with 4-fluorobenzyl bromide to introduce the fluorophenyl group. Finally, the thiadiazole ring is formed by reacting the intermediate with sulfur and sodium hydroxide.
Applications De Recherche Scientifique
6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various disease conditions. Several studies have reported its anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Propriétés
Formule moléculaire |
C18H15FN4O2S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
6-(2-ethoxyphenyl)-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4O2S/c1-2-24-15-6-4-3-5-14(15)17-22-23-16(20-21-18(23)26-17)11-25-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3 |
Clé InChI |
ZAQWSFQUAWEINZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
SMILES canonique |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(2-iodobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293363.png)
![4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293364.png)
![4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293365.png)



![6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293374.png)
![1-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B293376.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293380.png)
![6-[(2-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293382.png)
![6-(Naphthalen-1-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293384.png)
![6-(2-Ethoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293388.png)
![Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B293391.png)